molecular formula C23H24F3N3O4S2 B2856912 3,4,5-triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392301-59-6

3,4,5-triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2856912
CAS No.: 392301-59-6
M. Wt: 527.58
InChI Key: LHBLHKYATOSRFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with triethoxy groups and a thiadiazole ring, which is further functionalized with a trifluoromethylphenyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiadiazole ring through the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives. The trifluoromethylphenyl group can be introduced via nucleophilic substitution reactions using suitable trifluoromethylated reagents. The final step involves the coupling of the thiadiazole intermediate with 3,4,5-triethoxybenzoyl chloride under basic conditions to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of solvents, temperature, and reaction time are critical parameters that need to be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, suitable solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

3,4,5-triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects. The thiadiazole ring and trifluoromethyl group are particularly important for the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,4,5-triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiadiazole ring and trifluoromethyl group enhances its potential as a versatile compound for various applications in research and industry.

Biological Activity

3,4,5-Triethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound with significant potential in biological applications. Its structure features a benzamide core with triethoxy and thiadiazole groups, along with a trifluoromethyl-substituted phenyl group. This compound's unique chemical properties suggest various biological activities that warrant detailed exploration.

PropertyValue
Molecular Formula C23H24F3N3O4S2
Molecular Weight 527.58 g/mol
CAS Number 6180-95-6
LogP 6.68
PSA (Polar Surface Area) 139.60 Ų

The presence of the trifluoromethyl group enhances lipophilicity, which can influence the compound's absorption and distribution in biological systems.

The biological activity of this compound is primarily linked to its interactions with specific molecular targets such as enzymes and receptors. The functional groups present allow for the formation of hydrogen bonds and hydrophobic interactions, which are crucial for binding affinity and specificity. The thiadiazole ring is particularly important for its biological efficacy.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains. The specific activity of this compound against pathogens remains to be fully elucidated but suggests potential in treating infections.

Anticancer Potential

Several studies have explored the anticancer properties of benzamide derivatives. The mechanism often involves the inhibition of crucial enzymes involved in cancer cell proliferation. For example:

  • Inhibition of RET Kinase : Certain benzamide derivatives have been identified as potent inhibitors of RET kinase activity, which plays a role in several cancers.
  • Cell Growth Inhibition : Compounds similar to this compound have been shown to inhibit cell growth in various cancer cell lines.

Case Studies

  • Thiadiazole Derivatives : A study evaluated the biological effects of thiadiazole derivatives similar to this compound and found them effective against specific cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Testing : In vitro tests on related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating that structural modifications could enhance efficacy.

Properties

IUPAC Name

3,4,5-triethoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3O4S2/c1-4-31-17-11-15(12-18(32-5-2)19(17)33-6-3)20(30)27-21-28-29-22(35-21)34-13-14-7-9-16(10-8-14)23(24,25)26/h7-12H,4-6,13H2,1-3H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBLHKYATOSRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.